molecular formula C7H15NO2 B13242910 6-Aminoheptanoic acid

6-Aminoheptanoic acid

Cat. No.: B13242910
M. Wt: 145.20 g/mol
InChI Key: NWMZFMZOYYFQKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Aminoheptanoic acid is a seven-carbon ω-aminocarboxylic acid with the amino group positioned at the sixth carbon. For instance, in plasminogen inhibition studies, 6-aminoheptanoic acid demonstrated a 50% inhibitory concentration (IC₅₀) of 20.12 mM, significantly higher than the more potent AMCA (IC₅₀: 0.17 mM) but lower than lysine . This suggests moderate binding affinity to lysine-specific sites in proteins. Its structural elongation compared to shorter-chain analogs (e.g., 6-aminohexanoic acid) influences its biochemical behavior, as seen in peptide delivery systems .

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

6-aminoheptanoic acid

InChI

InChI=1S/C7H15NO2/c1-6(8)4-2-3-5-7(9)10/h6H,2-5,8H2,1H3,(H,9,10)

InChI Key

NWMZFMZOYYFQKQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCC(=O)O)N

Origin of Product

United States

Preparation Methods

Hydrolysis of Caprolactam (ε-Caprolactam) to 6-Aminoheptanoic Acid

The most common industrial method for preparing 6-aminoheptanoic acid involves the hydrolysis of caprolactam, a cyclic amide, under acidic or basic conditions. This process dates back to methods developed in the mid-20th century and remains a primary route due to its scalability and cost-effectiveness.

General Reaction Scheme:

$$
\text{Caprolactam} + \text{Base or Acid} \rightarrow \text{6-Aminoheptanoic acid}
$$

  • Base Hydrolysis: Reaction with aqueous alkali metal hydroxides (sodium hydroxide or potassium hydroxide) at elevated temperatures (90–95°C) for extended periods (around 10 hours) converts caprolactam to 6-aminoheptanoic acid.
  • Acid Hydrolysis: Less common industrially due to corrosiveness and handling issues but involves mineral acids like hydrochloric or sulfuric acid.

Improved Process via Potassium Hydroxide and Isopropanol

Recent patented improvements (WO2020031201A1) describe an eco-friendly and economically viable process with fewer synthetic steps and solvent usage:

  • Caprolactam is reacted with aqueous potassium hydroxide at 25–30°C, then heated to 90–95°C for 10 hours.
  • Isopropanol and activated charcoal are added for purification.
  • The mixture is filtered to remove impurities.
  • The filtrate is neutralized with acetic acid, precipitating pure 6-aminoheptanoic acid.
  • Further purification involves dissolving the crude product in water/isopropanol, heating, filtering, and recrystallizing with isopropanol to achieve purity >99.9% by HPLC.

Advantages:

  • Single organic solvent (isopropanol) use reduces environmental impact.
  • Significantly reduces organic volatile impurities and caprolactam residues.
  • Avoids expensive catalysts and hydrogenation steps used in older methods.
  • Produces pharmaceutical-grade purity suitable for active pharmaceutical ingredient (API) standards.

Biocatalytic and Enzymatic Synthesis

One-Pot Biocatalytic Synthesis from Cyclohexane

Recent advances have demonstrated the enzymatic synthesis of 6-aminoheptanoic acid from cyclohexane using isolated enzymes or whole-cell biocatalysts:

  • A cascade of six enzymes converts cyclohexanol to 6-aminoheptanoic acid.
  • Whole-cell biocatalysts (e.g., Pseudomonas taiwanensis VLB120 combined with Escherichia coli JM101) enable conversion of cyclohexane to ε-caprolactone and further to 6-aminoheptanoic acid in a single pot.
  • This method achieves 100% substrate conversion with high yield under mild, environmentally friendly conditions.
  • Challenges include balancing enzyme activities and maintaining enzyme stability, but modular vector systems and mixed-species approaches improve pathway flux and product yield.

This biocatalytic approach is promising for sustainable industrial production but is still under development for large-scale application.

Purification and Isolation Techniques

High purity is critical for pharmaceutical applications of 6-aminoheptanoic acid. Several purification methods are employed post-synthesis:

Crystallization and Recrystallization

  • Dissolution of crude product in water or polar protic solvents (methanol, ethanol, isopropanol).
  • Use of anti-solvents like acetone or additional isopropanol to induce crystallization.
  • Controlled temperature profiles (heating to 50–70°C, slow cooling) optimize crystal purity and yield.
  • Seeding with pure 6-aminoheptanoic acid enhances crystallization efficiency.

Filtration and Charcoal Treatment

  • Activated charcoal removes colored impurities and organics.
  • Filtration through hy-flow beds or filter papers ensures removal of particulate matter.

Neutralization and Salt Formation

  • Neutralization with organic acids (acetic acid preferred) adjusts pH to precipitate the free acid form.
  • Avoids formation of salt impurities such as hydrochloride salts, which require additional steps for conversion.

Analytical Purity Metrics

  • Purity by High Performance Liquid Chromatography (HPLC) typically >99.9%.
  • Chloride content minimized (<0.1%) to meet pharmaceutical standards.
  • Organic volatile impurities controlled below 1100 ppm.
  • Caprolactam and dimer impurities reduced to trace or undetectable levels.

Purification Summary Table:

Purification Step Solvent(s) Used Purpose Outcome
Charcoal treatment Isopropanol Removal of organics and color Cleaner filtrate
Filtration Isopropanol, water Removal of solids Particle-free solution
Neutralization Acetic acid in isopropanol pH adjustment, precipitation Free acid precipitation
Recrystallization Isopropanol, acetone, methanol Purity enhancement >99.9% purity by HPLC
Drying Vacuum drying at 60–65°C Removal of residual solvents Dry, pure solid product

Comparative Analysis of Preparation Methods

Method Key Features Advantages Disadvantages
Hydrolysis of Caprolactam with KOH Simple, scalable, uses common reagents Economical, high purity achievable Requires long reaction times, heating
Improved KOH/Isopropanol process Single solvent use, fewer steps Eco-friendly, less solvent waste Requires careful control of crystallization
Solubility regulator + hydrogenation High purity, impurity control Effective impurity removal Expensive catalysts, complex steps
Biocatalytic synthesis from cyclohexane Mild conditions, renewable substrates Sustainable, high conversion Enzyme stability, scale-up challenges
Acid hydrolysis + ion exchange Established method for pharmaceutical grade High purity possible Corrosive reagents, complex purification

Chemical Reactions Analysis

Types of Reactions: 6-Aminoheptanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like acyl chlorides and anhydrides can be used for substitution reactions involving the amino group.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides, esters, or other derivatives depending on the substituent introduced.

Scientific Research Applications

6-Aminoheptanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-aminoheptanoic acid involves its ability to bind to the lysine binding sites of enzymes such as plasminogen and plasmin. By binding to these sites, it prevents the conversion of plasminogen to plasmin, thereby inhibiting fibrinolysis. This action is particularly useful in controlling excessive bleeding by promoting clot stability .

Comparison with Similar Compounds

Structural Differences :

  • Chain length: 6-Aminohexanoic acid (C₆H₁₃NO₂) has a six-carbon backbone vs. seven carbons in 6-aminoheptanoic acid .
  • Molecular Weight: 131.17 g/mol for 6-aminohexanoic acid vs. approximately 145.2 g/mol (estimated) for 6-aminoheptanoic acid .

6-Oxoheptanoic Acid

Structural Differences :

  • Replaces the amino group with a ketone at the sixth carbon (C=O) . Functional Implications:
  • The ketone group enhances electrophilicity, making it reactive in condensation reactions (e.g., succinylacetone synthesis). Unlike 6-aminoheptanoic acid, it lacks a basic amino group, eliminating its capacity for ionic interactions in biological systems.

6-Methylheptanoic Acid

Structural Differences :

  • Features a methyl branch (-CH₃) instead of an amino group at the sixth carbon . Physicochemical Properties:
  • Molecular Weight: 144.22 g/mol, slightly higher than 6-aminoheptanoic acid.
  • Miscibility: Miscible with chloroform and methanol but only slightly with water, contrasting with the hydrophilic nature of amino-substituted analogs .

AMCA (ε-Aminocaproic Acid Analog)

Its superior potency compared to 6-aminoheptanoic acid highlights the critical role of shorter chain length and optimal positioning of the amino group for high-affinity binding .

Biological Activity

6-Aminoheptanoic acid (6-AHA) is an ω-amino acid that has garnered attention for its diverse biological activities and applications in medicinal chemistry, particularly as a structural component in peptides and as an antifibrinolytic agent. This article reviews the biological activity of 6-AHA, highlighting its mechanisms of action, therapeutic applications, and research findings.

6-Aminoheptanoic acid has the molecular formula C7H15NO2C_7H_{15}NO_2 and a molecular weight of 145.20 g/mol. It is characterized by a hydrophobic structure that contributes to its flexibility in peptide synthesis. The absence of an α-amino group distinguishes it from other amino acids, allowing it to serve unique roles in biological systems.

The primary mechanism through which 6-AHA exerts its biological effects is through its interaction with the fibrinolytic system. It mimics lysine residues, allowing it to bind to lysine-binding sites on plasminogen and plasmin, thereby inhibiting fibrinolysis. This competitive inhibition is crucial in preventing excessive clot dissolution, making 6-AHA valuable in clinical settings.

Therapeutic Applications

6-AHA is primarily used for its antifibrinolytic properties, particularly in the management of bleeding disorders. Its derivatives have been synthesized to enhance its efficacy and specificity:

  • Antifibrinolytic Activity : Various studies have shown that 6-AHA derivatives exhibit significant inhibition of plasmin activity, which is essential for clot formation and stability. For instance, H-EACA-NLeu-OH demonstrated an IC50 value of less than 0.02 mM, indicating potent inhibitory effects on plasmin activity compared to other derivatives .
  • Cancer Research : In vitro studies have indicated that certain 6-AHA derivatives possess cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and fibroblast cells, particularly at higher concentrations .
  • Peptide Synthesis : The incorporation of 6-AHA into peptide sequences has been shown to enhance their stability and bioavailability. For example, the introduction of 6-AHA into glucagon-like peptide-1 (GLP-1) analogs improved resistance to enzymatic degradation by dipeptidyl peptidase IV (DPP IV), thus prolonging their biological activity .

Case Studies

Several case studies illustrate the biological activity of 6-AHA:

  • Study on GLP-1 Analog :
    • A GLP-1 analog containing 6-AHA was tested for insulin secretion in RIN 1046-38 cells. The results indicated that the GLP-1 Aha(8) analog was equipotent with native GLP-1, demonstrating its potential for diabetes treatment .
  • Inhibition of Plasmin :
    • Research demonstrated that derivatives such as H-D-Ala-Phe-Lys-EACA-NH2 showed high specificity as plasmin inhibitors (IC50 = 0.02 mM), highlighting the potential for developing targeted antifibrinolytic therapies .
  • Cytotoxicity Studies :
    • Derivatives of 6-AHA were evaluated for their cytotoxic effects on various cancer cell lines, revealing significant activity that warrants further investigation into their use as anticancer agents .

Data Tables

CompoundActivity TypeIC50 Value
H-EACA-NLeu-OHAntifibrinolytic<0.02 mM
H-D-Ala-Phe-Lys-EACA-NH2Plasmin Inhibitor0.02 mM
GLP-1 Aha(8)Insulin SecretionEqually potent with GLP-1

Q & A

Q. How does 6-aminoheptanoic acid function as a lysine analog in biochemical assays?

  • Methodological Answer : Due to its structural similarity to lysine, 6-aminoheptanoic acid competitively inhibits lysine-binding sites in proteins. For example, in plasminogen studies, it achieves 50% inhibition at 20.12 mM, compared to 0.17 mM for AMCA (7-amino-4-methylcoumarin-3-acetic acid). Experimental design should include dose-response curves and controls using native lysine to validate specificity .

Q. What analytical techniques are recommended for quantifying 6-aminoheptanoic acid in peptide conjugates?

  • Methodological Answer : Quantitative amino acid analysis (AAA) via hydrolysis (6M HCl, 110°C, 24h) followed by ion-exchange chromatography or pre-column derivatization with ninhydrin/OPA is standard. For non-destructive analysis, LC-MS/MS with stable isotope-labeled internal standards ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported inhibitory concentrations of 6-aminoheptanoic acid across studies?

  • Methodological Answer : Heterogeneity in meta-analyses (e.g., via Higgins’ statistic) can quantify variability due to experimental conditions (e.g., buffer pH, temperature). For example, differences in inhibition values may stem from assay platforms (ELISA vs. fluorescence polarization). Standardizing reference materials and reporting Cohen’s d effect sizes improves cross-study comparability .

Q. What strategies optimize the use of 6-aminoheptanoic acid as a spacer in peptide-drug delivery systems?

  • Methodological Answer : Spacer length (C6 in Ahx) affects steric flexibility and target binding. In (R-Ahx-R)₄AhxB conjugates, increasing spacer length (e.g., C6 vs. C8) enhances cellular uptake but may reduce binding affinity. Experimental optimization involves molecular dynamics simulations paired with fluorescence-based uptake assays (e.g., RLU/μg protein measurements) .

Q. How do solvent polarity and temperature influence the stability of 6-aminoheptanoic acid-containing peptides?

  • Methodological Answer : Stability assays in varying solvents (e.g., DMSO, PBS) at 25–37°C should monitor aggregation via dynamic light scattering (DLS) and degradation via MALDI-TOF. For example, Ahx spacers in hydrophobic environments (e.g., lipid bilayers) exhibit prolonged stability due to reduced water accessibility .

Q. What statistical approaches are suitable for analyzing dose-dependent effects of 6-aminoheptanoic acid in multi-variable experiments?

  • Methodological Answer : Multivariate ANOVA with Tukey’s post hoc test accounts for interactions between variables (e.g., concentration, pH). For non-linear responses (e.g., sigmoidal inhibition curves), nonlinear regression models (Hill equation) with bootstrapped confidence intervals are recommended .

Data Contradiction and Reproducibility

Q. Why do studies report divergent binding affinities for 6-aminoheptanoic acid in protein-ligand interactions?

  • Methodological Answer : Variability often arises from differences in assay conditions (e.g., ionic strength, protein isoforms). Researchers should replicate experiments using SPR (surface plasmon resonance) with standardized buffers (e.g., 150 mM NaCl, pH 7.4) and report Kd values with error margins from triplicate runs .

Q. How can meta-analysis frameworks address reproducibility challenges in 6-aminoheptanoic acid research?

  • Methodological Answer : Use PRISMA guidelines to systematically aggregate data, assess publication bias via funnel plots, and calculate weighted mean effect sizes. For heterogeneity exceeding > 50%, subgroup analyses (e.g., by assay type) identify confounding variables .

Experimental Design Considerations

Q. What controls are essential when testing 6-aminoheptanoic acid in cell-based assays?

  • Methodological Answer : Include (1) negative controls (scrambled peptides without Ahx), (2) positive controls (known inhibitors like AMCA), and (3) vehicle controls (e.g., DMSO). For cytotoxicity assays, measure lactate dehydrogenase (LDH) release to distinguish specific effects from nonspecific membrane disruption .

Q. How should researchers validate the specificity of 6-aminoheptanoic acid in competitive binding assays?

  • Methodological Answer : Perform saturation binding assays with increasing concentrations of unlabeled lysine or Ahx. Calculate Ki values using Cheng-Prusoff equations and confirm via co-crystallization (if structural data are available) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.